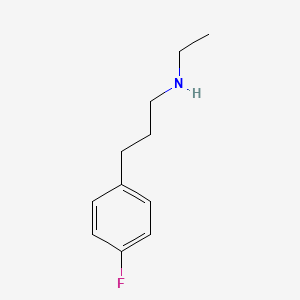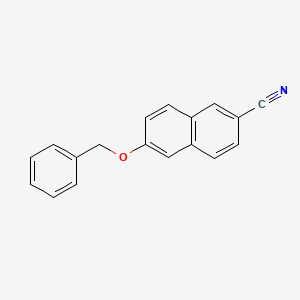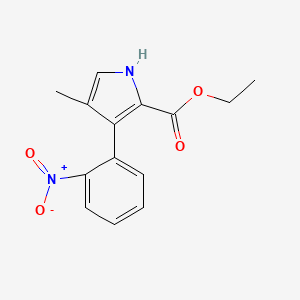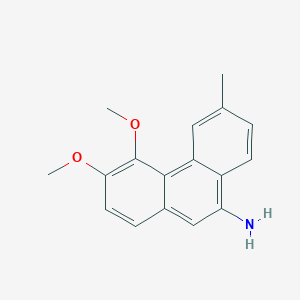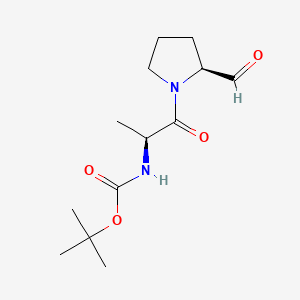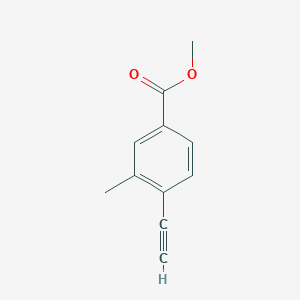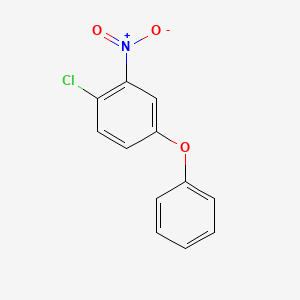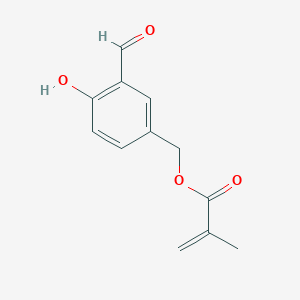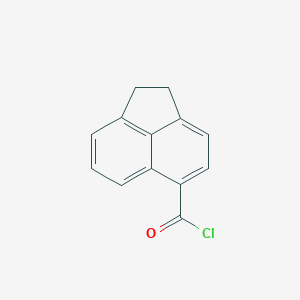![molecular formula C15H21NO2 B8564870 tert-butyl N-[(1S)-1-(4-ethenylphenyl)ethyl]carbamate](/img/structure/B8564870.png)
tert-butyl N-[(1S)-1-(4-ethenylphenyl)ethyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
t-Butyl[(1S)-1-(4-vinylphenyl)ethyl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound is characterized by the presence of a t-butyl group, a vinylphenyl group, and a carbamate functional group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1S)-1-(4-ethenylphenyl)ethyl]carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative .
Industrial Production Methods: Industrial production methods for carbamates often involve the use of protecting groups for amines. The t-butyloxycarbonyl (Boc) group is one of the most common protecting groups used in the synthesis of peptides. The Boc group can be installed and removed under relatively mild conditions, making it suitable for large-scale production .
化学反応の分析
Types of Reactions: t-Butyl[(1S)-1-(4-vinylphenyl)ethyl]carbamate undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to convert the carbamate group into an amine.
Substitution: The compound can undergo substitution reactions where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of nucleophiles such as amines and alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamates, while reduction can produce amines .
科学的研究の応用
Chemistry: In chemistry, tert-butyl N-[(1S)-1-(4-ethenylphenyl)ethyl]carbamate is used as a protecting group for amines in peptide synthesis. It helps in the selective protection and deprotection of amine groups during the synthesis of complex molecules .
Biology and Medicine: In biology and medicine, carbamates are used in the development of pharmaceuticals. They serve as intermediates in the synthesis of drugs and are involved in the modification of biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of polymers and other materials. It is also employed in the synthesis of agrochemicals and other specialty chemicals .
作用機序
The mechanism of action of tert-butyl N-[(1S)-1-(4-ethenylphenyl)ethyl]carbamate involves the formation of a carbamate group, which can interact with various molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This mechanism is commonly exploited in the design of enzyme inhibitors and other bioactive compounds .
類似化合物との比較
t-Butyloxycarbonyl (Boc) Carbamate: Used as a protecting group for amines in peptide synthesis.
Carboxybenzyl (CBz) Carbamate: Another protecting group for amines, removed using catalytic hydrogenation.
Fluorenylmethoxy (FMoc) Carbamate: Used in peptide synthesis, removed with an amine base.
Uniqueness: t-Butyl[(1S)-1-(4-vinylphenyl)ethyl]carbamate is unique due to its specific structure, which includes a vinylphenyl group. This structural feature imparts distinct reactivity and properties compared to other carbamates. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound in organic synthesis and industrial applications .
特性
分子式 |
C15H21NO2 |
|---|---|
分子量 |
247.33 g/mol |
IUPAC名 |
tert-butyl N-[(1S)-1-(4-ethenylphenyl)ethyl]carbamate |
InChI |
InChI=1S/C15H21NO2/c1-6-12-7-9-13(10-8-12)11(2)16-14(17)18-15(3,4)5/h6-11H,1H2,2-5H3,(H,16,17)/t11-/m0/s1 |
InChIキー |
GVJYUIQFCRCQPT-NSHDSACASA-N |
異性体SMILES |
C[C@@H](C1=CC=C(C=C1)C=C)NC(=O)OC(C)(C)C |
正規SMILES |
CC(C1=CC=C(C=C1)C=C)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2-Methoxypyridin-3-yl)aminocarbonyl]-4-(3-chlorophenyl)piperazine](/img/structure/B8564787.png)
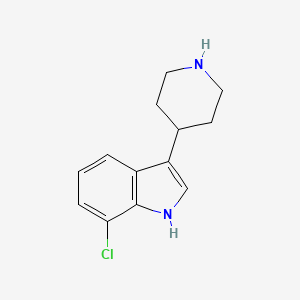
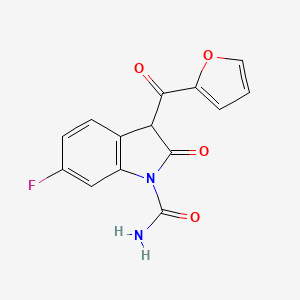
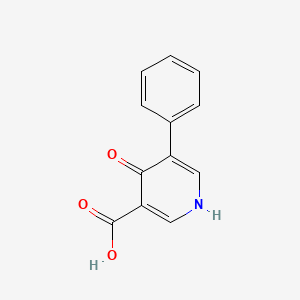
![5,7-Dimethyl-imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B8564833.png)
